molecular formula C17H14I2O3 B4999044 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol

Cat. No.: B4999044
M. Wt: 520.10 g/mol
InChI Key: DSAJMLHJRQKUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol is a halogenated phenolic compound characterized by a central phenol ring substituted with iodine atoms at the 4- and 6-positions and a bis(5-methylfuran-2-yl)methyl group at the 2-position. Its molecular structure (Canonical SMILES: CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC(=CC(=C3O)I)I) highlights the presence of two 5-methylfuran rings linked via a methyl bridge to the phenolic core .

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14I2O3/c1-9-3-5-14(21-9)16(15-6-4-10(2)22-15)12-7-11(18)8-13(19)17(12)20/h3-8,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJMLHJRQKUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol typically involves the following steps:

    Formation of the Bis(5-methylfuran-2-yl)methyl Intermediate: This step involves the reaction of 5-methylfuran with a suitable aldehyde or ketone to form the bis(5-methylfuran-2-yl)methyl intermediate. Common reagents used in this step include acids or bases as catalysts.

    Iodination of Phenol: The phenol ring is iodinated at the 4 and 6 positions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Coupling Reaction: The bis(5-methylfuran-2-yl)methyl intermediate is then coupled with the iodinated phenol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents, organolithium compounds, or amines.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of deiodinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with target molecules, while the furan rings and iodine atoms can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4,6-diiodophenol moiety is a common feature among structurally related compounds, but variations in substituents at the 2-position lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 4,6-Diiodophenol Derivatives

Compound Name Substituent at 2-Position Molecular Formula Key Properties/Bioactivity References
2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol Bis(5-methylfuran-2-yl)methyl C₂₀H₁₈I₂O₃ High lipophilicity; potential steric hindrance
BH77: (E)-2-{[(4-Chlorobenzyl)imino]methyl}-4,6-diiodophenol (4-Chlorobenzylimino)methyl C₁₄H₁₀ClI₂NO Antibacterial activity against Gram-positive cocci
PSB2: (E)-2-(((4-Aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (4-Aminopyridin-3-ylimino)methyl C₁₂H₉I₂N₂O Antimicrobial activity; pyridine enhances solubility
2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol (4-Bromophenylimino)methyl C₁₃H₈BrI₂NO Crystalline stability via hydrogen bonding
2-Hydroxy-3,5-diiodobenzaldehyde oxime Oxime group C₇H₅I₂NO₂ Chelation potential; altered reactivity

Key Observations:

Substituent Effects on Bioactivity: BH77 and PSB2 exhibit pronounced antimicrobial activity, attributed to the synergistic effects of iodine (enhancing membrane penetration) and the imine group (enabling interactions with bacterial targets) . The 4-chlorobenzyl and 4-aminopyridinyl groups in BH77 and PSB2 introduce electronegative or basic moieties, enhancing solubility in polar solvents compared to the hydrophobic furan substituents .

Crystallographic and Hydrogen-Bonding Behavior: Compounds like 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol form stable crystals via intramolecular hydrogen bonds (O–H⋯N) between the phenolic hydroxyl and imine nitrogen . Similar interactions are observed in PSB2 and BH77, whereas the bis-furan substituent in the target compound may disrupt hydrogen-bonding networks due to steric bulk .

Synthetic Pathways :

  • Most derivatives are synthesized via condensation of 3,5-diiodosalicylaldehyde with amines (e.g., 4-chlorobenzylamine in BH77) . The target compound likely requires a furan-containing nucleophile, though evidence for its synthesis is lacking.

Physicochemical Properties: The bis-furan groups increase molecular weight (C₂₀H₁₈I₂O₃ vs. This contrasts with PSB2, where the pyridine ring enhances polarity .

Biological Activity

The compound 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, antioxidant properties, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}I2_{2}O
  • Molecular Weight : 490.12 g/mol

This compound includes two 5-methylfuran moieties attached to a diiodophenol framework, which contributes to its reactivity and biological efficacy.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the phenolic hydroxyl group, which can scavenge free radicals. In vitro assays have demonstrated that it can significantly reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay40

These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Free Radical Scavenging : The phenolic structure enables it to donate electrons and neutralize free radicals effectively.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in infected tissue samples when applied topically, suggesting its potential for treating skin infections caused by resistant strains.

Case Study 2: Antioxidant Effects in Cellular Models

In a controlled laboratory setting, human fibroblast cells were treated with oxidative stressors followed by exposure to varying concentrations of the compound. Results showed a dose-dependent reduction in markers of oxidative damage, indicating a protective effect against cellular aging and degeneration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.